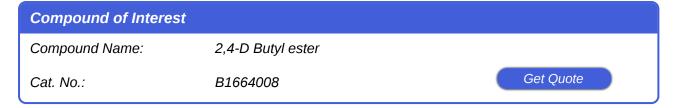


2,4-D butyl ester chemical and physical properties

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An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-D Butyl Ester

This technical guide provides a comprehensive overview of the core chemical and physical properties of **2,4-D butyl ester**, a widely used phenoxy herbicide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical process visualization.

Chemical Identity and Structure

2,4-D butyl ester, with the IUPAC name butyl 2-(2,4-dichlorophenoxy)acetate, is the n-butyl ester of 2,4-dichlorophenoxyacetic acid (2,4-D).[1] It is a systemic, selective herbicide used to control broadleaf weeds.[2][3] The herbicidal action is achieved by mimicking the plant growth hormone auxin, leading to uncontrolled cell division and damage to vascular tissue.[4][5][6]

Molecular Structure:

- SMILES: CCCCOC(=0)COC1=C(C=C(C=C1)Cl)Cl[1]
- InChl: InChl=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3[1]

Physicochemical Properties

The physical and chemical properties of **2,4-D butyl ester** are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological



interactions.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C12H14Cl2O3	[1][5]
Molecular Weight	277.14 g/mol	[1][5][6]
Appearance	Colorless to light brown oily liquid	[1][3]
Density	1.232 - 1.2639 g/cm ³ at 20°C	[2][4][5][7]
Melting Point	9 °C	[1][2][3]
Boiling Point	146-147 °C at 133.3 Pa; 295- 297 °F at 1 mmHg	[1][7]
Flash Point	>79 °C; >175 °F (open cup)	[1][3]

Table 2: Solubility and Partitioning Properties

Property	Value	Source
Water Solubility	<1 mg/mL at 70°F; 46 mg/L	[1][7]
Solubility in Organic Solvents	Soluble in most organic solvents, including ethanol, diethyl ether, heptane, and toluene. Slightly soluble in chloroform and methanol.	[2][3][8]
Vapor Pressure	0.0000616 mmHg to 0.000146 mmHg at 25°C	[1][2]
LogP (Octanol-Water Partition Coefficient)	4.25 - 4.4	[1][6]
Henry's Law Constant	Data not readily available	[4]

Experimental Protocols



This section details the methodologies for the synthesis and analysis of 2,4-D butyl ester.

Synthesis of 2,4-D Butyl Ester

A common method for the preparation of **2,4-D butyl ester** is through the esterification of **2,4-** dichlorophenoxyacetic acid with n-butanol.[9][10]

Protocol:

- Reactant Mixture: In a reaction vessel, combine 2,4-dichlorophenoxyacetic acid, n-butanol, a suitable solvent (e.g., dimethylbenzene), and a catalyst. Sulfuric acid is commonly used as the catalyst.[9]
- Reaction Conditions: Heat the mixture to reflux for 2 to 5 hours. During this time, water produced from the esterification reaction is removed, often through azeotropic distillation, to drive the reaction to completion.[9][11]
- Reaction Monitoring: The progress of the reaction can be monitored by liquid chromatography to ensure the concentration of the starting material (2,4dichlorophenoxyacetic acid) is reduced to a minimum (e.g., ≤1%).[9]
- Work-up and Purification:
 - Cool the reaction mixture to 50-70°C.[9]
 - Neutralize the excess acid by adjusting the pH to approximately 10 with a base.
 - Perform a liquid-liquid extraction to separate the organic layer containing the product.
 - Wash the organic layer with water until it is neutral.
 - Remove the solvent via distillation under normal pressure.
 - Further purify the product by reduced pressure distillation to yield the final 2,4-D butyl ester.[9]



Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the detection and quantification of **2,4-D butyl ester** in various matrices, such as blood, meat, and environmental samples.[12]

Protocol for Sample Preparation and Analysis (Example: Blood Sample):[12]

- Extraction:
 - To a blood sample, add a suitable organic solvent for extraction, such as ethyl acetate.[12]
 - Vortex or shake vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.
- Solvent Evaporation and Reconstitution:
 - Separate the organic layer (ethyl acetate).[12]
 - Gently evaporate the solvent to a smaller, precise volume (e.g., 100 μl) using a stream of nitrogen gas and gentle warming (e.g., 60°C water bath).[12]
- GC-MS Analysis:
 - Injection: Inject a small aliquot of the concentrated extract into the GC-MS system.
 - Chromatographic Separation: Use a suitable capillary column (e.g., TRACE TR-FAME) to separate 2,4-D butyl ester from other components in the sample matrix.[13] The oven temperature program is optimized to achieve good resolution and peak shape.
 - Mass Spectrometric Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for 2,4-D butyl ester (e.g., m/z 175, 185, 276) are monitored.[12]
- Quantification:
 - A standard curve is generated by analyzing a series of known concentrations of 2,4-D
 butyl ester standards.[12]



 The concentration of 2,4-D butyl ester in the unknown sample is determined by comparing its peak area to the standard curve.[12]

Visualizations

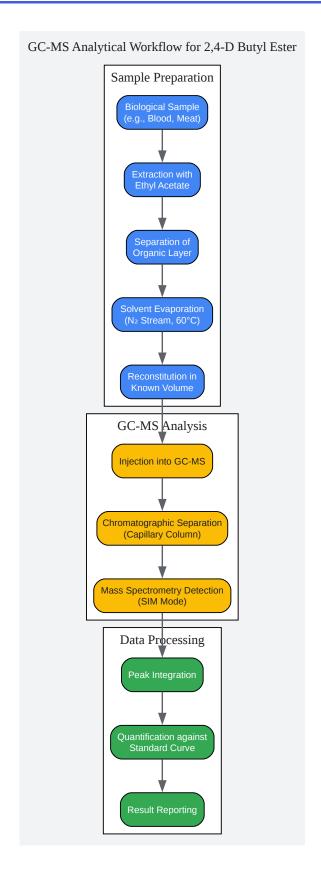
The following diagrams illustrate the synthesis and analytical workflows for 2,4-D butyl ester.



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Synthesis Workflow for 2,4-D Butyl Ester





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GC-MS Analytical Workflow



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